Product packaging for Otosenine(Cat. No.:CAS No. 16958-29-5)

Otosenine

Cat. No.: B231958
CAS No.: 16958-29-5
M. Wt: 381.4 g/mol
InChI Key: CZQLULNMKQAIQL-GZSSMBGUSA-N
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Description

Otosenine (CAS 16958-29-5) is a natural pyrrolizidine alkaloid isolated from the aerial parts of the golden ragwort, Senecio aureus . This compound has demonstrated significant biological activity in research settings, particularly exhibiting spasmolytic (spasm-inhibiting) and hypotensive (blood pressure-lowering) properties, making it a molecule of interest for pharmacological studies . The chemical is defined as a Research Use Only (RUO) product, meaning it is exclusively tailored for laboratory research purposes such as fundamental scientific investigations, pharmaceutical research for discovering new drug compounds, and the development of novel diagnostic assays . It is supplied as a white to off-white powder with a high purity of ≥98% (HPLC) and is strictly intended for use in controlled laboratory environments by qualified researchers . This product is not intended for diagnostic or therapeutic applications and is not for human use . Researchers can utilize this high-purity standard to advance the understanding of disease mechanisms and contribute to the development of innovative therapeutic tools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27NO7 B231958 Otosenine CAS No. 16958-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3'S,4S,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO7/c1-11-9-19(12(2)27-19)17(23)26-14-6-8-20(4)7-5-13(15(14)21)10-25-16(22)18(11,3)24/h5,11-12,14,24H,6-10H2,1-4H3/b13-5-/t11-,12+,14-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQLULNMKQAIQL-GZSSMBGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102927
Record name (1R,2′S,3′S,6R,7R)-7-Hydroxy-3′,6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2′-oxirane]-3,8,17-trione
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Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16958-29-5
Record name (1R,2′S,3′S,6R,7R)-7-Hydroxy-3′,6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2′-oxirane]-3,8,17-trione
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Record name d-Otosenine
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Record name (1R,2′S,3′S,6R,7R)-7-Hydroxy-3′,6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2′-oxirane]-3,8,17-trione
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Record name (1R,3'S,4S,6R,7R,11E)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione
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Record name OTOSENINE
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Ecological Occurrence and Natural Diversity of Otosenine

Botanical Distribution of Otosenine in Plant Genera

The occurrence of this compound is predominantly documented within the Asteraceae family, one of the largest families of flowering plants known to produce a wide array of PAs. nih.govresearchgate.net

Presence in Senecio Species

The genus Senecio is a well-known producer of this compound and other toxic alkaloids. nih.govmdpi.com Research has confirmed the presence of this compound in various species within this large genus. For instance, this compound has been specifically identified in Senecio aegyptius. nih.govmdpi.com The genus is chemically diverse, with many species containing a complex mixture of PAs that contribute to the plant's defense mechanisms. mdpi.com Studies on Senecio vulgaris have identified a range of PAs, although this compound-like PAs were noted, the dominant compounds were senecionine (B1681732), seneciphylline, and their N-oxides. researchgate.netnih.gov

Occurrence in Jacobaea Species

This compound is also a characteristic alkaloid found in the genus Jacobaea, which is closely related to Senecio. nih.gov The most notable species is Jacobaea vulgaris (commonly known as ragwort, synonym Senecio jacobaea), which contains a variety of PAs, including this compound. jeremybartlett.co.ukwikipedia.org The presence of these alkaloids serves as a chemical defense against herbivores. jeremybartlett.co.uk Research confirms that this compound is one of at least eight distinct pyrrolizidine (B1209537) alkaloids identified in this species. jeremybartlett.co.ukwikipedia.org It has also been reported in Jacobaea othonnae. nih.gov

Identification in Other Plant Families and Co-occurring Pyrrolizidine Alkaloids

While this compound is most strongly associated with the Senecio and Jacobaea genera of the Asteraceae family, pyrrolizidine alkaloids as a class are found in approximately 3% of all flowering plants, including the Boraginaceae, Fabaceae, and Orchidaceae families. nih.govnih.gov

This compound rarely occurs in isolation and is typically found alongside a suite of other structurally related PAs. The specific mixture of these alkaloids can vary significantly. In Jacobaea vulgaris, for example, this compound co-occurs with other PAs such as senecionine, seneciphylline, jacobine, jaconine, jacozine, retrorsine (B1680556), and senkirkine (B1680947). jeremybartlett.co.ukwikipedia.org This complex chemical profile is characteristic of the plant's defensive chemistry.

Table 1: Botanical Distribution and Co-occurring Alkaloids with this compound
GenusSpeciesThis compound PresenceNotable Co-occurring Pyrrolizidine AlkaloidsReference
SenecioSenecio aegyptiusConfirmedSenecionine nih.govmdpi.com
JacobaeaJacobaea vulgaris (syn. Senecio jacobaea)ConfirmedJacobine, Jaconine, Jacozine, Retrorsine, Seneciphylline, Senecionine, Senkirkine jeremybartlett.co.ukwikipedia.org
JacobaeaJacobaea othonnaeConfirmedNot specified nih.gov

Intra-species and Inter-species Variation in this compound Content

The concentration and composition of this compound and other PAs are not static but exhibit considerable variation. This chemodiversity is observed between different organs of a single plant, among individuals of the same species, and across different species.

Quantitative and Qualitative Profiles Across Plant Organs

The distribution of this compound and related PAs within a plant is heterogeneous, with different organs accumulating varying amounts and types of alkaloids. Research on Senecio vulgaris demonstrated that roots tend to have a higher total concentration of PAs but a lower diversity of these compounds compared to the shoots. researchgate.net In contrast, the shoots of S. vulgaris contained a wider variety of PAs, including retrorsine N-oxide and spartioidine (B1599319) N-oxide, which were less prevalent in the roots. researchgate.net Studies on hybrids of Jacobaea species also show differential expression of PAs, including this compound-like alkaloids, between the roots and shoots. researchgate.net This differential allocation of chemical defenses likely reflects strategic protection of the most vital or vulnerable plant parts. For instance, metabolite production in roots appears to be primarily influenced by soil factors, whereas the aerial parts, such as stems, leaves, and flowers, are more responsive to climatic variables. fapesp.br The highest concentrations of PAs are often found in the flowers and seeds. mdpi.com

Table 2: Variation of Pyrrolizidine Alkaloid (PA) Content in Plant Organs
Plant OrganGeneral FindingSpecific Example (Species)Reference
RootsHigher total PA concentration, lower PA diversity. Influenced by soil factors.Senecio vulgaris researchgate.netfapesp.br
Shoots (Stems, Leaves)Lower total PA concentration, higher PA diversity. Influenced by climate factors.Senecio vulgaris, Jacobaea hybrids researchgate.netresearchgate.netfapesp.br
FlowersOften contain the highest concentrations of PAs.General finding for PA-producing plants mdpi.com

Influence of Environmental and Genetic Factors on this compound Chemodiversity

The chemical profile of a plant, including its this compound content, is the result of a complex interplay between its genetic makeup and the environment in which it grows. jeremybartlett.co.uk

Environmental Factors: A wide range of external factors can significantly alter the biosynthesis and accumulation of secondary metabolites. nih.gov Climatic conditions such as temperature, light intensity, and rainfall, as well as soil characteristics like nutrient availability and water content, have a profound impact. fapesp.brnih.govwur.nl For example, drought stress has been shown to increase alkaloid production in several plant species. researchgate.netnih.gov The total amount of PAs in Senecio vulgaris has been observed to change with the developmental stage of the plant and the season. nih.gov

Genetic Factors: Genetic variation is a primary driver of chemodiversity. jeremybartlett.co.uk Different genotypes within the same species can exhibit distinct PA profiles. Furthermore, hybridization between closely related species, such as Jacobaea aquatica and Jacobaea vulgaris, can lead to novel quantitative and qualitative variations in the expression of PAs, including this compound-like compounds. researchgate.net This genetic recombination and subsequent segregation in hybrid offspring can generate new chemical phenotypes that may have significant ecological consequences.

Biosynthetic Pathways and Regulation of Otosenine

Primary Metabolic Precursors in Pyrrolizidine (B1209537) Alkaloid Biosynthesis (e.g., Ornithine)

The biosynthesis of the necine base core of pyrrolizidine alkaloids is linked to primary metabolism, utilizing amino acids as initial precursors. Studies using radiolabeled compounds have shown that ornithine and arginine are specific precursors for the pyrrolizidine ring. researchgate.netrsc.org Feeding experiments with 14C-labelled ornithine demonstrated its efficient incorporation into the necine base, such as retronecine (B1221780). rsc.orgnih.gov Putrescine and spermidine (B129725), polyamines derived from arginine and ornithine, are also efficient precursors of the pyrrolizidine ring. rsc.orgrsc.org Specifically, putrescine is considered a common precursor for both polyamines and pyrrolizidine alkaloids, primarily derived via the arginine-agmatine route. nih.gov

Elucidation of Key Enzymatic Transformations in Otosenine Synthesis

The Role of Homospermidine Synthase (HSS)

Homospermidine synthase (HSS) plays a crucial role as the first pathway-specific enzyme in pyrrolizidine alkaloid biosynthesis. mdpi.comnih.govresearchgate.netnih.govnih.govwikipedia.org This enzyme catalyzes the NAD+-dependent transfer of an aminobutyl moiety from spermidine to putrescine, resulting in the formation of homospermidine. nih.govnih.govnih.gov Homospermidine is a rare polyamine that is not typically found in plants and is exclusively incorporated into the necine base moiety of PAs. nih.govoup.com HSS has been shown to evolve from deoxyhypusine (B1670255) synthase (DHS) through gene duplication. nih.govoup.com

Putative Involvement of Cytochrome P450s (CYPs) in this compound Diversification

Cytochrome P450 monooxygenases (CYPs) are known to play significant roles in the biosynthesis and diversification of secondary metabolites in plants, including alkaloids. researchgate.netmendeley.comresearchgate.net While specific CYPs involved directly in this compound biosynthesis have not been fully elucidated, CYPs are generally implicated in the oxidative steps that lead to the structural diversity observed in PAs. researchgate.netmendeley.commdpi.com These enzymes can catalyze reactions such as hydroxylation, which are essential for modifying the necine base and necic acid structures. nih.gov Research on other PA types, such as retronecine-type and heliotridine-type, indicates the involvement of CYPs in their metabolic activation through hydroxylation and oxidation. encyclopedia.pubnih.govmdpi.com Given the structural differences of the otonecine-type base, which involves an oxidized carbon at C-8 and an N-methyl group, it is plausible that specific CYPs are involved in these modifications during this compound biosynthesis. encyclopedia.pubmdpi.com Studies on Jacobaea species, which produce this compound-like PAs, have identified a large number of CYP genes, suggesting their potential involvement in PA biosynthesis and diversification. researchgate.netmendeley.com

Proposed Biogenetic Routes for Otonecine-Type Pyrrolizidine Alkaloids

The biogenetic relationship between different types of pyrrolizidine alkaloids is an area of ongoing research. Two hypothetical scenarios have been proposed regarding the formation of otonecine-type PAs, including this compound. universiteitleiden.nl

Hypothetical Derivation from Senkirkine-Type Alkaloids

One proposed biogenetic route suggests that this compound-like PAs are formed independently as derivatives of senkirkine (B1680947). universiteitleiden.nl Senkirkine is another macrocyclic pyrrolizidine alkaloid belonging to the senkirkine-type. researchgate.nethenriettes-herb.com This hypothesis implies a distinct biosynthetic branch leading to the otonecine (B3428663) structure, potentially involving specific enzymatic transformations of a precursor common to both senkirkine and this compound, or a direct conversion from a senkirkine-type intermediate. Supporting this, observations in cell cultures of Senecio vernalis have shown an increase in senkirkine content over time while senecionine (B1681732) N-oxide decreases, suggesting a potential conversion or relationship between these types. nih.govhenriettes-herb.com

Molecular Regulation of this compound Biosynthetic Pathways in Plants

The regulation of secondary metabolite biosynthesis in plants, including that of this compound and other pyrrolizidine alkaloids, is a complex process influenced by genetic factors and environmental stimuli. This regulation occurs at multiple levels, including the transcriptional control of genes encoding biosynthetic enzymes and metabolic responses to various stresses.

Gene Expression Analysis of Biosynthetic Enzymes

Gene expression analysis provides insights into the transcriptional control of the enzymes involved in the biosynthesis of this compound. The initial committed step in pyrrolizidine alkaloid biosynthesis is catalyzed by homospermidine synthase (HSS). nih.govpnas.orgoup.com Studies on the expression patterns of HSS have revealed spatial and temporal variations in different PA-producing species. oup.comresearchgate.net

For instance, in Crotalaria, a genus known for producing toxic pyrrolizidine alkaloids, transcripts of HSS were found to be exclusively detectable in root nodules, the tissue exhibiting the highest concentration of PAs. pnas.org This strong correlation between HSS transcript abundance and PA concentration suggests that nodules are a primary site of PA biosynthesis in this plant and that the alkaloids are subsequently transported to other parts of the plant. pnas.org Furthermore, in Crotalaria, nodulation triggered by symbiosis with rhizobia appears to initiate the biosynthesis of these alkaloids, indicating a link between biotic interaction and the activation of the biosynthetic pathway. pnas.org

In comfrey (B1233415) (Symphytum officinale), while roots are a known site of PA biosynthesis with HSS localized in root endodermis cells, a second site of HSS expression is activated in bundle sheath cells of specific leaves during inflorescence development. oup.com This activation at a different developmental stage and tissue type leads to significantly increased PA levels within the inflorescences, potentially providing enhanced protection to reproductive structures. oup.com These examples highlight that the expression of key biosynthetic enzymes like HSS is tightly regulated and can be specific to certain tissues, developmental stages, and even influenced by symbiotic relationships.

Transcription factors (TFs) play a significant role in regulating the expression of genes encoding alkaloid biosynthetic enzymes. nih.govfrontiersin.org Families of transcription factors such as APETALA2/ethylene-responsive factor (AP2/ERF) and basic helix–loop–helix (bHLH) have been implicated in the transcriptional regulation of alkaloid biosynthesis. nih.gov While research on the specific TFs regulating this compound biosynthesis is ongoing, studies on the regulation of other alkaloid pathways, such as nicotine (B1678760) biosynthesis, demonstrate the involvement of TFs like AP2/ERF and MYC2 in controlling the transcript levels of biosynthetic enzymes. nih.gov These TFs can respond to signaling molecules, including phytohormones like methyl jasmonate (MeJA). nih.govfrontiersin.org

Metabolic Responses to Abiotic and Biotic Stress Affecting this compound Levels

Plants respond to abiotic stresses (e.g., drought, salinity, extreme temperatures) and biotic stresses (e.g., herbivores, pathogens) through complex physiological, molecular, and cellular adaptations. mdpi.commdpi.comfrontiersin.orgmdpi.comfrontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov These responses often involve changes in metabolic pathways, including the production of secondary metabolites like pyrrolizidine alkaloids, which can act as defense compounds. frontiersin.orgmdpi.com

While direct studies specifically detailing the impact of various abiotic and biotic stresses solely on this compound levels are limited in the provided information, research on pyrrolizidine alkaloids in general provides relevant insights. Pyrrolizidine alkaloids are considered part of the plant's chemical defense. nih.govoup.comresearchgate.net This suggests that conditions triggering defense responses in plants, such as herbivory or pathogen attack (biotic stress), could potentially influence this compound levels.

Studies have shown that biotic stress, such as herbivory, can induce the accumulation of secondary metabolites involved in defense. Phytohormones, particularly jasmonic acid (JA) and its derivative methyl jasmonate (MeJA), are key signaling molecules in plant responses to herbivory and other stresses. nih.govfrontiersin.orgmdpi.commdpi.com Application of methyl jasmonate has been shown to increase the total concentration of pyrrolizidine alkaloids in the shoots of Senecio jacobaea. nih.gov This indicates that signaling pathways activated by biotic stress can upregulate PA biosynthesis.

Abiotic stresses can also influence plant metabolism and secondary metabolite production. frontiersin.orgmdpi.commdpi.comfrontiersin.orgresearchgate.net While the primary responses to abiotic stress often involve mechanisms like osmoregulation and the scavenging of reactive oxygen species (ROS), there is crosstalk between abiotic and biotic stress signaling pathways, and combined stresses can lead to complex metabolic adjustments. mdpi.comfrontiersin.orgmdpi.comresearchgate.netnih.gov The impact of abiotic stress on PA levels, including this compound, can vary depending on the specific stressor, its severity, and the plant species. Some studies suggest that certain abiotic stresses might influence the expression of genes involved in secondary metabolism. frontiersin.orgfrontiersin.org

The intricate regulatory networks involving transcription factors and hormonal signaling pathways mediate the plant's metabolic responses to stress, ultimately affecting the levels of secondary metabolites like this compound. nih.govfrontiersin.orgmdpi.commdpi.comnih.gov Further research is needed to specifically elucidate how different abiotic and biotic stresses, individually and in combination, precisely impact the biosynthesis and accumulation of this compound at the molecular level.

Structural Elucidation Methodologies for Otosenine

Application of Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental in the structural elucidation of organic compounds. For otosenine, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are key techniques. sdsu.eduresearchgate.netd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for this compound. znaturforsch.comsdsu.edud-nb.info ¹H NMR spectra reveal the types of hydrogen atoms and their environments, including their multiplicity and coupling patterns, which help in determining adjacent protons. sdsu.edu ¹³C NMR spectra provide information about the carbon skeleton. znaturforsch.comsdsu.edud-nb.info

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between atoms. sdsu.edunih.gov HETCOR (¹H-¹³C Heteronuclear Shift Correlated NMR) experiments, a type of 2D NMR, provide unambiguous assignments for ¹³C NMR data by correlating proton and carbon signals that are directly bonded. nih.gov HMBC spectra can reveal correlations between protons and carbons separated by multiple bonds, aiding in the identification of quaternary carbons and the assembly of structural fragments. sdsu.edu

For this compound, NMR data assignments have been verified by HETCOR and HMBC spectra. sdsu.edu Studies on related pyrrolizidine (B1209537) alkaloids have also utilized ¹H and ¹³C NMR to determine structures and stereochemistry. researchgate.net

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to provide information about its fragmentation pattern, which can help in piecing together the structure. sdsu.eduresearchgate.netd-nb.info Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed in the analysis of pyrrolizidine alkaloids, including this compound. nih.govznaturforsch.comebi.ac.ukarxiv.orgnih.gov

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the exact molecular formula. For example, LC-ESI-QTOF MS has been used to analyze this compound, providing molecular ion data. nih.gov The mass fragmentation patterns observed in MS can be characteristic of certain structural features within pyrrolizidine alkaloids, such as ions at m/z 220, 136, 120, and 94, which are characteristic of retronecine-like necine bases. znaturforsch.comarxiv.org

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound by identifying characteristic vibrational frequencies. researchgate.netd-nb.info While less detailed for complete structural elucidation compared to NMR and MS, IR spectra can confirm the presence of key functional groups like hydroxyl, carbonyl (from the lactone and possibly other ester groups), and alkene moieties. nih.govresearchgate.net IR spectra of this compound and mixtures containing it have been reported. nih.govthieme-connect.com

Computational Chemistry Approaches in Stereochemical Assignment

Computational chemistry, particularly quantum mechanical calculations, plays an increasingly important role in determining the stereochemistry of complex molecules like this compound, especially when spectroscopic data alone are not sufficient. researchgate.netresearchgate.netcsic.es

Quantum Mechanical Calculations (e.g., Corrected Mean Absolute Error (CMAE) and DP4 Analysis)

Quantum mechanical (QM) calculations can predict spectroscopic parameters, such as NMR chemical shifts, for proposed structures and their stereoisomers. researchgate.netcsic.esuca.edu.ar Comparing these calculated values to experimental NMR data can help in assigning the correct stereochemistry. researchgate.netcsic.es

Methods like Mean Absolute Error (MAE) and DP4 analysis are used to statistically evaluate the agreement between calculated and experimental NMR data. researchgate.netresearchgate.netcsic.es DP4 analysis, and its improved version DP4+, provide a probability score for the likelihood that a particular candidate structure is the correct one based on the comparison of calculated and experimental NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.netcsic.esuca.edu.arnih.gov These methods can be particularly useful in resolving ambiguities in stereochemical assignments that may arise from complex NMR spectra or when dealing with multiple possible diastereomers. researchgate.netresearchgate.netuca.edu.ar The DP4+ probability is a widely used method for stereochemical assignment using quantum chemical calculations of NMR shifts. researchgate.netuca.edu.ar

Methodologies for Isolation and Purification for Structural Characterization

Before spectroscopic analysis can be performed, this compound must be isolated and purified from the plant material in which it is found. nih.govznaturforsch.comsdsu.edugrafiati.com Various chromatographic methods are commonly used for the isolation and purification of alkaloids, including this compound. biocrick.comresearchgate.net

Extraction of the plant material is the initial step, often involving solvents like methanol (B129727) or ethanol. znaturforsch.comd-nb.inforesearchgate.net The resulting alkaloidal extract is then subjected to purification techniques. znaturforsch.comingentaconnect.com Column chromatography is a widely used method, employing stationary phases such as silica (B1680970) gel or neutral alumina (B75360) and various solvent systems as eluents. researchgate.netresearchgate.netchromatographyonline.com Thin-layer chromatography (TLC) is often used to monitor the progress of the separation. researchgate.net Preparative-layer chromatography can also be employed for purification. researchgate.net

Specific examples of isolation procedures for this compound from Senecio species involve extracting aerial parts and then purifying the alkaloidal extract using techniques like preparative TLC. znaturforsch.comingentaconnect.com Droplet counter-current chromatography has also been used to separate complex alkaloid extracts containing this compound. nih.gov

Advanced Analytical Chemistry for Otosenine Profiling and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating otosenine from other co-occurring compounds, including isomeric PAs and matrix components, before detection and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and, more recently, UHPLC coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) have become standard techniques for the analysis of pyrrolizidine (B1209537) alkaloids, including this compound researchgate.netresearchgate.netmdpi.com. These techniques offer high separation efficiency and sensitivity. UHPLC, in particular, provides improved resolution and shorter analysis times compared to conventional HPLC, with reduced solvent consumption researchgate.netd-nb.info. LC-MS/MS methods are capable of simultaneously detecting PAs and their N-oxides in a single run and offer low detection limits, often at or below 1 µg/kg mdpi.com. Reversed-phase columns, such as C18, are commonly used with mobile phases typically consisting of water and organic solvents (e.g., methanol (B129727) or acetonitrile), often with the addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization researchgate.netmdpi.com. Despite the advantages, a challenge in LC-based methods is the potential co-elution of isomeric PAs, which can complicate identification and quantification, although MS/MS can help differentiate compounds based on their fragmentation patterns mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrrolizidine Alkaloid Analysis

GC-MS is another valuable technique for the analysis of pyrrolizidine alkaloids, particularly for volatile and semi-volatile compounds researchgate.netup.ac.zad-nb.infofilab.fr. While GC-MS has been historically popular for PA analysis in plants where concentrations are relatively high, LC-MS/MS is often preferred for complex matrices like honey due to the need for less extensive sample preparation d-nb.info. GC-MS analysis of PAs often involves the reduction of 1,2-unsaturated PAs to their necine base backbone structures (e.g., retronecine (B1221780) and heliotridine) followed by derivatization to increase volatility and thermal stability researchgate.netd-nb.info. Identification in GC-MS relies on comparing retention times and mass spectra with those of reference standards up.ac.za. GC-MS can provide valuable information on the characteristic fragments of different PA types, aiding in the identification of unknown compounds up.ac.za. This compound has been identified using GC-MS in various studies researchgate.netebi.ac.uknih.govebi.ac.uk.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is often employed in the analysis of pyrrolizidine alkaloids, especially for GC-MS, to improve chromatographic behavior, enhance sensitivity, and facilitate detection.

Pre-column Derivatization Techniques and Reagents

Pre-column derivatization involves chemically modifying the analyte before it is introduced into the chromatographic column. This is particularly useful for compounds that lack suitable chromophores for UV detection in HPLC or are not sufficiently volatile or stable for GC analysis westminster.ac.ukwaters.com. For GC-MS analysis of PAs, common derivatization reagents include silylation agents like N-Methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) and N,O-Bis (trimethylsilyl) trifluoroacetamide (BSTFA), sometimes with the addition of trimethylchlorosilane (TMCS), or acylation agents like heptafluorobutyric anhydride (B1165640) (HFBA) researchgate.netd-nb.inforesearchgate.netthermofisher.com. These reagents react with active hydrogens in the PA structure, such as hydroxyl or amino groups, to form more volatile and stable derivatives thermofisher.com. For LC analysis, while not always necessary, derivatization can improve chromatographic separation and ionization efficiency, thereby enhancing sensitivity nih.gov.

Optimization of Derivatization Protocols for this compound and Related Alkaloids

Optimizing derivatization protocols is crucial to ensure complete reaction, minimize side products, and achieve optimal analytical performance. The choice of derivatization reagent, reaction temperature, time, and solvent can significantly impact the yield and stability of the derivatives thermofisher.com. For the analysis of pyrrolizidine alkaloids by GC-MS, the reduction step prior to derivatization is also a critical part of the protocol, particularly for 1,2-unsaturated PAs researchgate.netd-nb.info. The optimization process typically involves evaluating different reagents and conditions to determine those that provide the best peak shape, sensitivity, and reproducibility for this compound and other target alkaloids mdpi.comebi.ac.uk.

Validation and Performance Metrics in this compound Quantification

Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing reliable and accurate results elementlabsolutions.comujpronline.comparticle.dk. Key performance metrics evaluated during validation include specificity, accuracy, precision, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), linearity, and range elementlabsolutions.comlabmanager.comeuropa.eu.

Specificity confirms that the method can unequivocally measure this compound in the presence of other components in the sample matrix elementlabsolutions.comeuropa.eu. Accuracy assesses the closeness of the measured value to the true value and is often determined through recovery studies elementlabsolutions.comlabmanager.comeuropa.eu. Precision describes the agreement between multiple measurements of the same homogeneous sample under defined conditions and can be evaluated at different levels: repeatability, intermediate precision, and reproducibility researchgate.neteuropa.eu. Sensitivity is determined by the LOD and LOQ, which represent the lowest concentrations of this compound that can be detected and reliably quantified, respectively researchgate.netwestminster.ac.ukarxiv.org. Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range researchgate.neteuropa.eu. The range is the interval between the upper and lower concentrations for which the method has demonstrated acceptable linearity, accuracy, and precision europa.eu. Validation studies for PA analysis methods, including those that quantify this compound, are often conducted following guidelines from regulatory bodies researchgate.netd-nb.info. Reported validation parameters for PA analysis methods demonstrate good linearity (e.g., R2 > 0.99), acceptable recovery rates, and repeatability and reproducibility within specified ranges researchgate.netd-nb.info.

Assessment of Linearity and Sensitivity

The assessment of linearity and sensitivity is a fundamental step in validating analytical methods for compounds like this compound. Linearity demonstrates that the analytical signal is directly proportional to the concentration of the analyte within a defined range. This is typically evaluated by analyzing a series of standards at different concentrations and constructing a calibration curve. The quality of the linearity is often expressed by the correlation coefficient (R²), with values close to 1 indicating a strong linear relationship. researchgate.nettandfonline.com

Sensitivity refers to the method's ability to detect and quantify the analyte at low concentrations. Key parameters for sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.net For the analysis of pyrrolizidine alkaloids, including this compound, LC-MS/MS methods have demonstrated high sensitivity, with reported LODs and LOQs often in the low microgram per kilogram (µg/kg) or microgram per liter (µg/L) range, depending on the matrix. tandfonline.comlaborveritas.chresearchgate.net For instance, studies analyzing PAs in milk and tea infusions using LC-MS/MS have reported LOQs as low as 0.1 µg/L and 0.5-2.0 µg/kg (in dry tea), respectively. laborveritas.ch Another method for determining retronecine esters-type PAs, which can include this compound derivatives, reported a good linear regression (r² > 0.9900) and a LOD of 0.5 µM. researchgate.net

Determination of Recovery, Repeatability, and Reproducibility

Method validation also requires the determination of recovery, repeatability, and reproducibility to assess the accuracy and precision of the analytical method.

Recovery evaluates the efficiency of the entire analytical process, including sample preparation and extraction. It is determined by spiking blank matrix samples with known concentrations of the analyte and comparing the measured concentration to the added concentration. Acceptable recovery rates are essential to ensure that the method accurately reflects the true concentration of this compound in the sample. For PA analysis, recovery rates typically range from acceptable percentages, often above 80%, although they can vary depending on the matrix and the specific PA. researchgate.nettandfonline.com One study on retronecine esters-type PAs reported recoveries between 94.6% and 100.7%. researchgate.net

Table 1: Typical Analytical Validation Parameters for Pyrrolizidine Alkaloid Analysis (Including this compound)

ParameterTypical Range/ValueMethod/Matrix ExamplesSource Index
Linearity (R²)> 0.9900 - > 0.9995LC-MS/MS for PAs in honey, Retronecine esters-type PAs researchgate.netresearchgate.net
LOD0.03 - 2.3 µg/kg or µg/LLC-MS/MS in milk, tea, herbal supplements laborveritas.ch
LOQ≤ 0.1 - 10 µg/kg or µg/LLC-MS/MS in various matrices (milk, cheese, tea) tandfonline.comlaborveritas.ch
Recovery80% - >100%Various PA extraction/derivatization methods researchgate.nettandfonline.com
Repeatability (RSD)< 10%LC-MS/MS for PAs in honey, Retronecine esters-type PAs researchgate.netresearchgate.net
Reproducibility (RSD)< 5%Retronecine esters-type PAs method researchgate.net

Current Challenges and Emerging Trends in this compound Analytical Methods

The analysis of this compound, as with other pyrrolizidine alkaloids, faces several challenges. The high structural diversity among PAs and the presence of numerous isomers can lead to co-elution during chromatographic separation, making accurate identification and quantification difficult, especially when using mass spectrometry alone as isomers share the same molecular weight and similar fragmentation patterns. researchgate.netnih.gov Furthermore, PAs often occur at low concentrations in complex matrices, requiring highly sensitive methods and efficient sample preparation procedures to minimize matrix effects and concentrate the analytes. researchgate.netmdpi.com

Emerging trends in the analytical chemistry of this compound and other PAs are largely focused on overcoming these challenges through advancements in chromatographic and mass spectrometric techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) are the preferred methods due to their superior sensitivity, selectivity, and ability to handle complex samples. researchgate.netmdpi.comnih.govlaborveritas.ch These techniques allow for the separation of closely related compounds and provide specific fragmentation patterns for confirmation.

Pre Clinical Mechanistic Studies of Otosenine in Research Models

Investigational Frameworks Using In Vitro Model Systems

In vitro model systems are fundamental tools in pre-clinical research, offering controlled environments to investigate the direct effects of compounds on cells and biological molecules. These models are widely used to study cellular processes, identify molecular targets, and assess the initial biological activity of substances like otosenine. Traditional two-dimensional (2D) cell cultures are a common starting point, although advanced models such as three-dimensional (3D) cell cultures and organ-on-a-chip systems are increasingly employed to better mimic the complexity of native tissues and microenvironments uni.luwikipedia.org. The high level of experimental control and the ability to conduct high-throughput assessments make in vitro models indispensable for initial screening and mechanistic studies uni.lu. While specific detailed in vitro studies solely focused on this compound were not extensively highlighted in the provided snippets, pyrrolizidine (B1209537) alkaloids, as a class, are often investigated in vitro to understand their cellular uptake, metabolism, and cytotoxic effects on relevant cell types, such as hepatocytes, given their known hepatotoxicity.

Application of In Vivo Animal Models in Mechanistic Research

In vivo animal models are essential for validating findings from in vitro studies and investigating the systemic effects, pharmacokinetics, and complex biological interactions of compounds within a living organism. Rodents, particularly mice and rats, are frequently utilized due to their genetic similarities to humans, small size, and rapid reproduction rates nih.gov. Various animal models, including genetically engineered models and xenograft models, are employed depending on the research question uni.lunih.govnih.gov. For studying compounds like this compound, which are known pyrrolizidine alkaloids often associated with toxicity, in vivo models are critical for understanding their absorption, distribution, metabolism, excretion, and the resulting effects on target organs, such as the liver and lungs ajol.infowikipedia.org. These models allow for the investigation of complex physiological responses and the elucidation of disease mechanisms induced by the compound.

Molecular Pathway Elucidation Mediated by this compound

Understanding the molecular pathways influenced by this compound is key to deciphering its biological activities. Research in this area aims to identify the specific intracellular signaling cascades and metabolic processes that are modulated by the compound.

Interaction with Intracellular Signaling Cascades (e.g., PI3K/AKT pathway)

Intracellular signaling cascades, such as the PI3K/AKT pathway, play crucial roles in regulating fundamental cellular processes including proliferation, survival, growth, and metabolism ru.ac.zaontosight.aichem960.comnih.govbiorxiv.org. The PI3K/AKT pathway can be activated by various stimuli and its dysregulation has been implicated in numerous diseases ru.ac.zanih.govbiorxiv.org. While direct detailed studies on this compound's interaction with the PI3K/AKT pathway were not extensively provided, research investigating plants containing this compound, such as Gynura divaricata, has explored the effects on signaling pathways, including those related to fatty acid metabolism, using techniques like immunoblotting nih.gov. This suggests a potential link between this compound or its metabolites and the modulation of signaling cascades involved in metabolic regulation.

Influence on Fatty Acid Metabolism Pathways

Fatty acid metabolism is a vital set of processes involving the breakdown and synthesis of fatty acids, crucial for energy production and the formation of essential cellular components epa.govresearchgate.net. Some research indicates a relationship between this compound (or plants containing it) and fatty acid or lipid metabolism nih.govthegoodscentscompany.com. Studies on Gynura divaricata, a plant known to contain this compound, have investigated its effects on fatty acid metabolism signaling pathways nih.gov. This suggests that this compound may influence these metabolic processes, potentially through interactions with key enzymes or signaling molecules within these pathways. Further detailed studies are needed to fully elucidate the specific mechanisms by which this compound exerts its influence on fatty acid metabolism.

Biotransformation and Chemical Fate of this compound in Model Organisms

The biotransformation and chemical fate of this compound within biological systems are critical aspects of its pre-clinical study. This involves understanding how the compound is metabolized and what products are formed.

Metabolic Conversion in Liver Microsomes

The liver is the primary organ for the metabolism of many xenobiotics, including pyrrolizidine alkaloids chem960.com. Liver microsomes, which contain a rich source of metabolic enzymes like cytochrome P450 (CYP) enzymes, are widely used in vitro to study the initial metabolic conversion of compounds chem960.com. Studies on the microsomal metabolism of pyrrolizidine alkaloids, including this compound, have shown their conversion into pyrrolic metabolites ajol.infoplantaedb.com. Specifically, this compound is readily converted by rat liver microsomes in vitro into dehydroheliotridine (B1201450) (or dehydroretronecine) ajol.info. Research on the metabolism of clivorine, another otonecine-type pyrrolizidine alkaloid, in rat liver microsomes has identified metabolites such as dehydroretronecine, 7-glutathionyldehydroretronecine, and 7,9-diglutathionyldehydroretronecine, highlighting the formation of an unstable pyrrolic ester as a key intermediate nih.gov. These findings indicate that this compound undergoes metabolic activation in the liver, leading to the formation of potentially reactive metabolites.

Research Gaps and Future Academic Directions for Otosenine Studies

Development of Innovative Synthetic and Semi-Synthetic Approaches

The synthesis of complex natural products like Otosenine presents considerable challenges due to their intricate structures. While the total synthesis of related complex molecules, such as hyacinthacine A2, has been achieved through innovative approaches like transannular hydroamination, the specific total synthesis of this compound is an area requiring further exploration. researchgate.net Semi-synthesis, which utilizes complex precursors isolated from natural sources to create novel compounds, offers a potentially more efficient route to this compound analogs or derivatives compared to total synthesis from simple starting materials. wikipedia.org

Future research in this area should focus on developing novel synthetic and semi-synthetic strategies specifically tailored to the this compound scaffold. This includes exploring new reaction methodologies, stereoselective transformations, and efficient coupling strategies to assemble the macrocyclic structure and incorporate the specific functional groups of this compound. Innovative approaches could potentially reduce the complexity and cost of obtaining this compound and its derivatives, facilitating further research and potential applications.

Deepening the Understanding of Biosynthetic Enzyme Specificity and Regulation

The biosynthesis of pyrrolizidine (B1209537) alkaloids in plants involves a series of enzymatic steps. While the general intermediates in PA biosynthesis are relatively well-defined through feeding experiments, the specific enzymes involved and their precise mechanisms, particularly for complex PAs like this compound, are not fully characterized. mdpi.com To date, only the first committed enzyme in PA biosynthesis, homospermidine synthase, has been identified and studied in detail. mdpi.com

A significant research gap lies in identifying and characterizing the full suite of enzymes responsible for the later stages of this compound biosynthesis, including those involved in macrocycle formation, specific hydroxylations, and esterifications. Furthermore, understanding the specificity of these enzymes towards different substrates and the regulatory mechanisms controlling their activity and expression is crucial. Research has shown that plant hormones like methyl-jasmonate can influence total PA concentration in Senecio species, suggesting complex regulatory networks are in play. mdpi.com Future studies should employ techniques like genomics, transcriptomics, and proteomics to identify candidate biosynthetic genes and enzymes, followed by biochemical characterization to elucidate their functions and regulatory mechanisms. Insights from the regulation of other biosynthetic pathways, such as purine (B94841) nucleotide or phospholipid biosynthesis, which involve multiple levels of control including transcriptional and post-transcriptional regulation and feedback inhibition, could provide valuable frameworks for studying this compound biosynthesis. frontiersin.orgrutgers.edu

Refinement of Analytical Methodologies for Complex Biological Matrices

Accurate and sensitive detection and quantification of this compound in complex biological matrices, such as plant extracts, food products, and biological samples, remain a challenge. Pyrrolizidine alkaloids exhibit a range of structures, making their comprehensive analysis difficult. researchgate.net While chromatographic methods coupled with detectors like mass spectrometry (LC-MS) are the most commonly used and offer high selectivity and sensitivity, particularly for trace analysis in complex matrices, there is still a need for refinement. researchgate.netresearchgate.netd-nb.info

Key research gaps include the need for standardized and optimized extraction and sample preparation procedures that can efficiently recover this compound and its potential metabolites from diverse matrices while minimizing matrix effects. researchgate.netresearchgate.netd-nb.info The development of more sensitive and selective analytical techniques, potentially utilizing hyphenated methods or advanced mass spectrometry approaches, is necessary to achieve lower limits of detection and quantification. researchgate.netresearchgate.netchromatographytoday.com Research into novel derivatization strategies could also enhance detection capabilities. The analysis of complex matrices like cigarette smoke has benefited from combining multiple chromatographic and ionization techniques with high-resolution mass spectrometry, an approach that could be adapted for this compound analysis. chromatographytoday.com

Comprehensive Mapping of this compound-Mediated Molecular Interactions and Target Identification

Understanding how this compound interacts with biological systems at the molecular level is fundamental to determining its biological roles and potential toxicity. While databases may list some chemical-target interactions for this compound, a comprehensive mapping of its molecular targets and interaction networks is largely missing. nih.gov Identifying the specific proteins, enzymes, or other biomolecules that this compound binds to or modulates is a critical research gap.

Future research should leverage advanced techniques in chemical biology and proteomics to identify this compound targets. Affinity-based methods, where modified this compound is used to capture binding partners, coupled with mass spectrometry, are powerful tools for target identification in complex biological samples. mdpi.compatsnap.com Cell-based assays and genetic perturbation studies can help validate the functional relevance of identified targets. patsnap.com Furthermore, integrating bioinformatics tools and network analysis can help predict potential interactions and provide a systems-level understanding of this compound's effects. patsnap.comfrontiersin.orgnih.gov While caution is needed when solely relying on network partners for target identification, they can provide valuable hypotheses for experimental validation. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in this compound Research

The application of single omics technologies (e.g., transcriptomics or metabolomics) provides valuable but often incomplete pictures of biological processes. mdpi.combmbreports.org Integrating data from multiple omics platforms offers a more comprehensive and holistic understanding of how biological systems respond to compounds like this compound. mdpi.commetabolon.comnih.govresearchgate.net

Research on this compound would significantly benefit from integrated omics approaches. For example, combining transcriptomics (studying gene expression) and metabolomics (studying small molecule profiles) can reveal the links between gene regulation and actual metabolic changes induced by this compound exposure. metabolon.comnih.gov This can help identify affected pathways, understand mechanisms of action or toxicity, and uncover potential biomarkers. Proteomics (studying protein abundance and modification) can further bridge the gap between transcriptomics and metabolomics. mdpi.com Future studies should design experiments that generate multi-omics data from relevant biological systems exposed to this compound and employ advanced bioinformatics and machine learning techniques for integrated data analysis and interpretation. mdpi.com Spatial multi-omics, an emerging field, could provide insights into the tissue-specific effects of this compound. researchgate.net

Overcoming Translational Research Hurdles in Natural Product Chemistry

Translating findings from basic research on natural products like this compound into practical applications, whether as potential therapeutic agents or in risk assessment related to exposure, faces several hurdles. These challenges are common in natural product chemistry and include difficulties in obtaining sufficient quantities of the pure compound, complex and costly extraction/synthesis procedures, challenges in comprehensive characterization, and pharmacokinetic issues such as poor solubility, bioavailability, and rapid metabolism. nih.gov The lengthy and resource-intensive process of clinical validation and regulatory approval also poses significant barriers. nih.gov

To overcome these translational research hurdles for this compound, future efforts should focus on developing scalable and cost-effective methods for its production, either through improved synthesis/semi-synthesis or optimized extraction from cultivated plant sources. Research into novel formulation strategies, potentially utilizing nanotechnology, could address issues of solubility and bioavailability. nih.gov Furthermore, robust preclinical studies are needed to generate compelling data on this compound's biological activities, mechanisms, and safety profile to support potential translation. Collaborative efforts between academic researchers, industry, and regulatory bodies are essential to streamline the translational pipeline for natural product-derived compounds.

Q & A

Q. How should researchers address unexpected results, such as off-target effects, in this compound studies?

  • Methodological Answer : Conduct counter-screenings against unrelated targets to assess specificity. Use chemical proteomics (e.g., affinity chromatography) to identify unintended binding partners. If off-target effects persist, modify the lead structure or explore prodrug strategies. Transparently report limitations and alternative hypotheses in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.